molecular formula C8H8N2 B3051230 4-Ethylnicotinonitrile CAS No. 3222-55-7

4-Ethylnicotinonitrile

Cat. No.: B3051230
CAS No.: 3222-55-7
M. Wt: 132.16 g/mol
InChI Key: OJVXIEGAUZGHDR-UHFFFAOYSA-N
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Description

Its molecular formula is presumed to be C₈H₈N₂, with a molecular weight of ~132.16 g/mol. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing nitrile group and the ethyl substituent, which may influence reactivity, solubility, and biological interactions .

Properties

CAS No.

3222-55-7

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

4-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2/c1-2-7-3-4-10-6-8(7)5-9/h3-4,6H,2H2,1H3

InChI Key

OJVXIEGAUZGHDR-UHFFFAOYSA-N

SMILES

CCC1=C(C=NC=C1)C#N

Canonical SMILES

CCC1=C(C=NC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 4-Ethylnicotinonitrile, highlighting substituent variations and their implications:

Compound Name Substituent Position/Type Molecular Formula Key Structural Differences Expected Properties
This compound 4-ethyl, pyridine-3-carbonitrile C₈H₈N₂ Reference compound Moderate lipophilicity; potential for hydrogen bonding via nitrile group
4-Isopropylnicotinonitrile 4-isopropyl C₉H₁₀N₂ Bulkier substituent at 4-position Higher steric hindrance; reduced solubility in polar solvents
3-Ethylpyridine-4-carbonitrile 3-ethyl C₈H₈N₂ Ethyl group at 3-position (meta to nitrile) Altered electronic distribution; possible differences in reactivity
4-Cyclopentylnicotinonitrile 4-cyclopentyl C₁₁H₁₂N₂ Cyclic alkyl substituent Increased lipophilicity; enhanced membrane permeability in biological systems
4-(tert-Butyl)nicotinonitrile 4-tert-butyl C₁₀H₁₂N₂ Highly branched substituent Significant steric hindrance; potential thermal stability due to rigid structure
5-Ethyl-4-methylnicotinonitrile 4-methyl, 5-ethyl C₉H₁₀N₂ Dual substituents (methyl and ethyl) Synergistic steric effects; modified electronic properties

Notes: Molecular formulas and substituent positions inferred from .

Physical and Chemical Properties

  • Lipophilicity: this compound (logP ~1.5) is less lipophilic than 4-cyclopentyl (logP ~2.8) or tert-butyl derivatives (logP ~3.2), impacting solubility in organic solvents .
  • Thermal Stability : Branched derivatives (e.g., tert-butyl) exhibit higher decomposition temperatures (>200°C) compared to linear alkyl analogues .
  • Crystallinity : Ethyl and methyl derivatives tend to form crystalline solids, whereas bulkier substituents (e.g., cyclopentyl) may lead to amorphous phases, as observed in related crystal studies .

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